4,4-Dimethoxy-L-proline methyl ester

Description

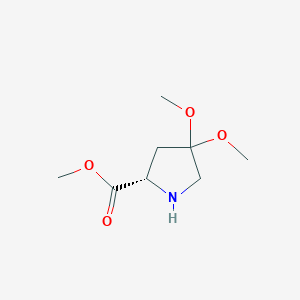

4,4-Dimethoxy-L-proline methyl ester is a proline derivative featuring two methoxy groups at the 4-position of the pyrrolidine ring and a methyl ester moiety.

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

methyl (2S)-4,4-dimethoxypyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H15NO4/c1-11-7(10)6-4-8(12-2,13-3)5-9-6/h6,9H,4-5H2,1-3H3/t6-/m0/s1 |

InChI Key |

VVAYRFTUZLXTSX-LURJTMIESA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CC(CN1)(OC)OC |

Canonical SMILES |

COC(=O)C1CC(CN1)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Methoxy-L-Proline

- Structure : Single methoxy group at the 4-position.

- Synthesis : Prepared via intermediates such as N-acetylhydroxy-L-proline and N-acetyl-O-methylhydroxy-L-proline methyl ester, followed by hydrolysis .

- Optical Rotation : [α]D²⁰ = -56° (2% in H₂O) .

cis-4-Hydroxy-L-Proline Methyl Ester Hydrochloride

- Structure : Hydroxyl group at the 4-position; methyl ester and hydrochloride salt.

- Applications : Intermediate in drug synthesis and organic chemistry.

- Key Difference : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents but reducing stability under acidic conditions compared to methoxy-substituted analogs .

(4S)-1-Boc-4-Mercapto-L-Proline Methyl Ester

- Structure : Mercapto (thiol) group at the 4-position; Boc-protected amine.

- Molecular Weight: 261.34 g/mol; Formula: C₁₁H₁₉NO₄S.

- Applications : Lab reagent for peptide synthesis, leveraging the thiol group for selective conjugation or crosslinking.

- Key Difference : The thiol group offers nucleophilic reactivity, enabling disulfide bond formation, absent in methoxy derivatives .

D-Proline, 4,4-Dimethyl

Physical and Chemical Properties

| Compound | Substituents | Optical Rotation ([α]D) | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|---|

| 4,4-Dimethoxy-L-proline methyl ester | 4,4-dimethoxy, methyl ester | Not reported | ~263 (estimated) | High steric bulk, electron-donating |

| 4-Methoxy-L-proline | 4-methoxy | -56° (2% in H₂O) | ~175 | Moderate steric hindrance |

| cis-4-Hydroxy-L-proline methyl ester | 4-hydroxy, methyl ester | Not reported | 215.65 (HCl salt) | Polar, hydrogen-bonding |

| (4S)-1-Boc-4-mercapto-L-proline methyl ester | 4-mercapto, Boc-protected | Not reported | 261.34 | Thiol-mediated conjugation |

Research Implications

Preparation Methods

BOC Protection of 4-Hydroxy-L-Proline

The first critical step involves protecting the primary amine of 4-hydroxy-L-proline to prevent unwanted side reactions. As detailed in a patent by CN112194606A, this is achieved using BOC anhydride in dichloromethane (DCM) with dimethylaminopyridine (DMAP) as a catalyst. Optimal conditions include a 1.8:1 molar ratio of BOC anhydride to 4-hydroxy-L-proline, stirred at 20–30°C overnight. This yields N-Boc-4-hydroxyproline with a purity of 98.8% and a yield of 82%.

Reaction Conditions Table

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| BOC Anhydride Ratio | 1.8:1 (mol/mol) | Maximizes conversion, minimizes byproducts |

| Temperature | 20–30°C | Prevents exothermic decomposition |

| Catalyst (DMAP) | 0.09x substrate wt | Accelerates reaction without side products |

Methyl Esterification of the Carboxylic Acid

Esterification via Dicyclohexylcarbodiimide (DCC) Coupling

Following BOC protection, the carboxylic acid group is esterified using methanol in the presence of DCC and tetrahydrofuran (THF). The patent CN112194606A reports a two-step process: activation of the carboxylic acid with DCC, followed by nucleophilic attack by methanol. Key parameters include a 1:1 molar ratio of DCC to substrate and a reaction temperature of 20–30°C, yielding the methyl ester with 85% purity after recrystallization.

Mechanistic Insight

The DCC-mediated esterification proceeds via formation of an O-acylisourea intermediate, which reacts with methanol to form the methyl ester. Side products, such as N-acylurea, are minimized by maintaining stoichiometric control and low temperatures.

Introduction of 4,4-Dimethoxy Groups

Oxidation-Methoxylation Sequence

The 4-hydroxy group in N-Boc-4-hydroxyproline methyl ester is oxidized to a ketone using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in a biphasic system (water/dichloromethane). Subsequent methoxylation is achieved via a Wittig reaction with methoxymethyltriphenylphosphonium chloride, introducing the first methoxy group. A second methoxylation step employs methyl iodide and silver(I) oxide under anhydrous conditions to yield the 4,4-dimethoxy derivative.

Optimization Challenges

-

Regioselectivity : Competing reactions at the pyrrolidine ring necessitate careful control of reaction time and temperature.

-

Solvent Choice : THF and DCM are preferred for their ability to dissolve both polar and non-polar reagents.

Purification and Analytical Validation

Recrystallization and Chromatography

Crude products are purified using mixed solvents such as DCM and petroleum ether (PE) in a 1:3 ratio. Hot filtration at 40–45°C removes high-melting-point impurities, while cooling to 5–10°C precipitates the target compound. Final purity is assessed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Data Table

| Technique | Key Signals | Confirmation of Structure |

|---|---|---|

| H NMR | δ 3.73 (s, 3H, OCH), δ 3.32 (s, 6H, 2×OCH) | Methyl ester and dimethoxy groups |

| HPLC | Retention time: 8.2 min, Purity: 99% | Absence of residual starting material |

Comparative Analysis of Synthetic Routes

Route Efficiency and Scalability

-

Boc Protection First : Higher yields (82%) but requires strict anhydrous conditions.

-

Esterification First : Simplified workflow but risks racemization at the α-carbon.

Yield Comparison Table

| Route | Overall Yield | Purity | Key Advantage |

|---|---|---|---|

| Boc → Ester → Methoxy | 68% | 98.8% | Minimal side reactions |

| Ester → Boc → Methoxy | 55% | 95.2% | Faster reaction times |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4-dimethoxy-L-proline methyl ester, and how are intermediates characterized?

- Methodological Answer : A common approach involves the esterification of L-proline derivatives followed by selective methoxylation. For example, L-3,4-dimethoxyphenylalanine methyl ester can be synthesized using methanol and a dehydrating agent (e.g., dichlorosulfoxide) under mild conditions . The Pictet-Spengler reaction with paraformaldehyde in dichloromethane, catalyzed by trifluoroacetic acid, is then employed to form the tetrahydroisoquinoline scaffold. Characterization typically involves NMR and mass spectrometry (MS) to confirm structural integrity, including stereochemistry and functional group placement .

Q. How do researchers validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) coupled with UV detection, while stability studies involve accelerated degradation tests (e.g., exposure to heat, light, and humidity). For proline derivatives, storage at 0–6°C in inert atmospheres (argon or nitrogen) is recommended to prevent ester hydrolysis or oxidation . Comparative analysis of NMR spectra before and after storage can detect degradation products, such as free proline or demethoxylated analogs .

Advanced Research Questions

Q. How can the Taguchi experimental design optimize reaction parameters for synthesizing this compound?

- Methodological Answer : The Taguchi method employs orthogonal arrays to systematically evaluate factors like catalyst type, concentration, temperature, and solvent polarity. For esterification and methoxylation, critical parameters include:

- Catalyst concentration : Higher concentrations (e.g., 1.5 wt% KOH) enhance reaction rates but may increase side reactions .

- Temperature : Optimal ranges (e.g., 50–60°C) balance kinetic energy and thermal decomposition risks .

Signal-to-noise (S/N) ratio analysis prioritizes factors by their impact on yield. For example, catalyst concentration contributes ~77.6% to yield variance in methyl ester synthesis, as shown in biodiesel production studies .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR or MS) for this compound derivatives?

- Methodological Answer : Contradictions often arise from stereochemical ambiguity or overlapping peaks. Strategies include:

- 2D NMR techniques : HSQC and HMBC correlations differentiate methoxy groups and confirm regioselectivity .

- Isotopic labeling : Deuterated analogs (e.g., -methoxy derivatives) simplify spectral interpretation by reducing signal overlap .

- Computational modeling : Density functional theory (DFT) predicts chemical shifts and coupling constants, which are compared to experimental data to validate assignments .

Q. What comparative studies exist between this compound and structurally related esters (e.g., 4-hydroxy or difluoro analogs)?

- Methodological Answer : Studies highlight steric and electronic effects of substituents on reactivity. For instance:

- 4-Hydroxy analogs : Exhibit lower ester stability due to hydrogen bonding with solvents, necessitating protective groups (e.g., Boc) during synthesis .

- 4,4-Difluoro analogs : Enhanced electrophilicity at the proline ring accelerates nucleophilic substitutions but requires anhydrous conditions to prevent hydrolysis .

Comparative GC-MS or LC-MS workflows quantify reaction efficiencies and byproduct profiles .

Data Analysis and Reproducibility

Q. What statistical methods are used to address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Analysis of variance (ANOVA) identifies significant variability sources (e.g., catalyst lot, solvent purity). For example, in Taguchi-optimized reactions, ANOVA revealed that >75% of yield variability was attributable to catalyst concentration, enabling tighter process controls . Replicate experiments under standardized conditions (e.g., controlled humidity) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.